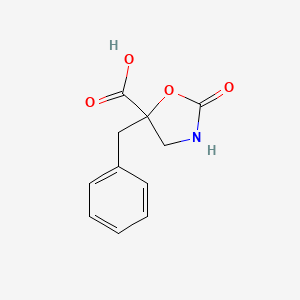

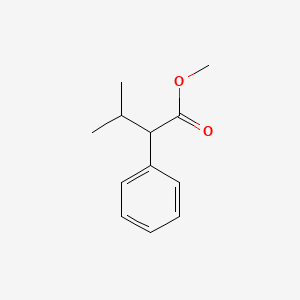

5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is a type of heterocyclic compound . It belongs to the class of oxazolines, which are five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . These compounds have gained much recognition in synthetic organic chemistry due to their biological activities and applications in pharmaceuticals, industrial, natural product chemistry, polymers, and more .

Synthesis Analysis

The synthesis of oxazolines, including 5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid, often involves various synthetic protocols based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . For instance, 2-amino alcohols have gained more significance in synthetic organic chemistry, especially in the synthesis of oxazolines . This classification deals with synthetic protocols of oxazoline by the reaction of amino alcohols with nitriles, carboxylic acid, and aldehydes .Molecular Structure Analysis

The molecular structure of 5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid includes a five-membered heterocyclic ring with one nitrogen and one oxygen . The InChI code for this compound is1S/C4H5NO4/c6-3 (7)2-1-5-4 (8)9-2/h2H,1H2, (H,5,8) (H,6,7) . Chemical Reactions Analysis

In some cases, the primary adducts may cyclize with elimination of benzyl alcohol to give bicyclic carbamates, which, in turn, can be hydrolyzed to 5-substituted trans-2-oxo-1,3-oxazolidine-4-carboxylic acids .Physical And Chemical Properties Analysis

The physical form of 5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is a solid . Its molecular weight is 131.09 .Future Directions

The future directions for the research and application of 5-Benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid could involve further exploration of its synthesis methods, biological activities, and potential applications in various fields such as pharmaceuticals, industrial, natural product chemistry, polymers, and more .

properties

IUPAC Name |

5-benzyl-2-oxo-1,3-oxazolidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-9(14)11(7-12-10(15)16-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZHKJBOTSKCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)

![8-(azepan-1-ylsulfonyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2799749.png)

![Methyl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2799750.png)

![4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2799752.png)

![4-methyl-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B2799753.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2799758.png)

![4-[4-(Trifluoromethyl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2799763.png)

![2,7-Dimethyl-3-{[(4-methylbenzoyl)oxy]ethanimidoyl}imidazo[1,2-a]pyridine](/img/structure/B2799764.png)